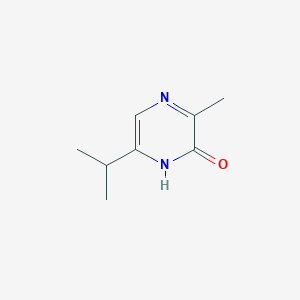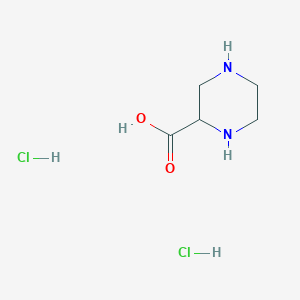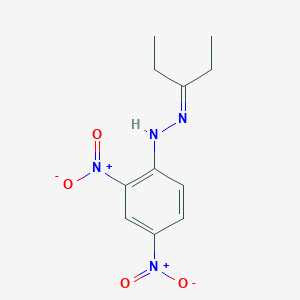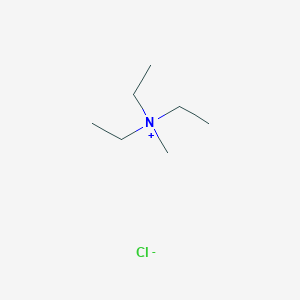
n,n-Diethyl-n-methylethanaminium chloride
説明
“n,n-Diethyl-n-methylethanaminium chloride” is a chemical compound with the formula C₇H₁₈ClN . It is also known as “Triethylmethylammonium chloride” and is used in the synthesis of substances .
Synthesis Analysis
While specific synthesis methods for “n,n-Diethyl-n-methylethanaminium chloride” were not found, it is known that similar compounds such as “N,N-Dimethylmethyleneiminium chloride” are used as key reagents in electrophilic aminomethylation of aldehydes and ketones to synthesize corresponding Mannich products .Molecular Structure Analysis
The molecular structure of “n,n-Diethyl-n-methylethanaminium chloride” is represented by the chemical formula C₇H₁₈ClN . The InChI representation of the molecule isInChI=1S/C7H18N.ClH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 .
科学的研究の応用
Safe and Convenient Alternative for Elemental Chlorine
Triethylmethylammonium trichloride, [NEt3Me][Cl3], is a stable and safe ionic liquid that is easy to use and handle . Upon addition of water, chlorine gas is released in a controlled manner . This process presents a convenient method for conducting chlorine demonstration experiments .
Catalyst in Polymer Synthesis
Triethylmethylammonium chloride is a versatile reagent that finds numerous applications in scientific research . One of its key applications is as a catalyst in polymer synthesis .
Reagent in Organic Synthesis
In addition to its role in polymer synthesis, Triethylmethylammonium chloride is also a valuable reagent in organic synthesis . Its versatility makes it a valuable tool in the synthesis of a wide range of organic compounds .
Phase Transfer Catalyst
Triethylmethylammonium chloride is an effective phase transfer catalyst . Phase transfer catalysis is a special form of heterogeneous catalysis. Ionic reactants are often soluble in an aqueous phase but insoluble in an organic phase in the absence of the phase transfer catalyst .
Chlorine Storage Material
The commercially available triethylmethylammonium chloride [NEt3Me]Cl was found to be a suitable chlorine storage material . This makes it a safer alternative for the transport and storage of chlorine .
Educational Demonstrations
Due to its safety and ease of handling, Triethylmethylammonium chloride is also used in educational settings for demonstration experiments . For example, it can be used to demonstrate the reactivity of halogens, particularly chlorine .
Safety and Hazards
According to the safety data sheet, “n,n-Diethyl-n-methylethanaminium chloride” can cause skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用機序
Target of Action
Triethylmethylammonium chloride is a quaternary ammonium salt that primarily targets the respiratory system . It is also known to interact with organic cation transporters .
Mode of Action
The compound acts as an organic template in the synthesis of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The compound’s interaction with its targets leads to changes in the structure and function of the targets, thereby influencing the downstream effects.
Biochemical Pathways
Triethylmethylammonium chloride affects various biochemical pathways. It is used as a catalyst in oxidation reactions, sulfidation of alkenes, and cyanation reactions . It also serves as an ionic surfactant , aiding in wetting, emulsification, and reduction of surface tension .
Pharmacokinetics
The systemic pharmacokinetics and tissue distribution of triethylmethylammonium chloride have been studied, particularly in the context of experimental kidney failure . .
Result of Action
The primary result of the action of triethylmethylammonium chloride is the synthesis of zeolites, which are applicable as catalysts . Additionally, it serves as a surfactant in aqueous solutions .
Action Environment
The action, efficacy, and stability of triethylmethylammonium chloride can be influenced by environmental factors. For instance, it is soluble in water , which can affect its distribution and action. It is stable and safe to use and handle . Upon addition of water, chlorine gas is released in a controlled manner .
特性
IUPAC Name |
triethyl(methyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.ClH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUZJTWSUGSWJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
302-57-8 (Parent) | |
| Record name | N,N-Diethyl-N-methylethanaminium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0044498 | |
| Record name | N,N-Diethyl-N-methylethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylmethylammonium chloride | |
CAS RN |
10052-47-8 | |
| Record name | Triethylmethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10052-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N-methylethanaminium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyl-N-methylethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-N-METHYLETHANAMINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0TK7K977Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does MTAC influence the crystallization of ZSM-12 zeolite?
A1: MTAC plays a crucial role in directing the formation of the ZSM-12 zeolite framework. Research indicates that MTAC, used individually or in conjunction with n-butylamine, impacts the crystallization kinetics and physicochemical properties of the resulting zeolite. [, ] For instance, using MTAC with n-butylamine at a specific ratio led to highly crystalline ZSM-12 with enhanced micropore area and acidity. [] This highlights MTAC's ability to tune zeolite characteristics for desired applications.
Q2: Can MTAC be used to synthesize high-silica ZSM-12 zeolites with incorporated tin?
A2: Yes, research shows that MTAC is effective in synthesizing high-silica ZSM-12 zeolites incorporating tin, which are particularly interesting for catalytic applications. [] While other SDAs like tetraethylammonium hydroxide and tetraethylammonium bromide proved ineffective in this specific synthesis, MTAC facilitated the formation of the desired structure. This highlights the SDA-specific influence on zeolite formation.
Q3: What catalytic applications benefit from the use of MTAC-derived zeolites?
A3: ZSM-12 zeolites, synthesized using MTAC as an SDA, demonstrate promising catalytic activity in various reactions. One notable example is the isomerization of glucose to fructose. [] Studies reveal that tin-incorporated high-silica ZSM-12, synthesized using MTAC, exhibits remarkable activity and selectivity for this reaction, highlighting its potential in biomass conversion processes.
Q4: Are there any studies investigating the effect of MTAC's structure on its role as an SDA?
A4: While specific studies focusing on MTAC's structure-activity relationship in zeolite synthesis are limited in the provided literature, research does emphasize the importance of the SDA's structure in the crystallization process. [] Different SDAs, including MTAC, influence the zeolite's pore size, morphology, and ultimately its catalytic performance. Further investigation into how modifications of MTAC's structure affect its SDA properties would provide valuable insights.
Q5: Besides zeolite synthesis, are there other applications where MTAC is utilized?
A5: Yes, MTAC finds applications beyond zeolite synthesis. It is employed in the development of advanced materials, such as functionalized carbon nanotubes for ultrafiltration membranes. [] In this context, MTAC serves as an anchoring point for grafting polymer brushes onto carbon nanotubes, enhancing the membrane's antifouling and antimicrobial properties. This showcases the versatility of MTAC in diverse material science applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






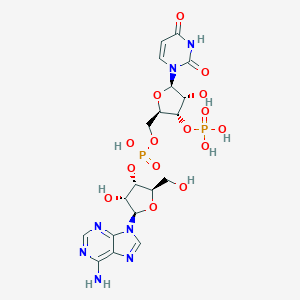
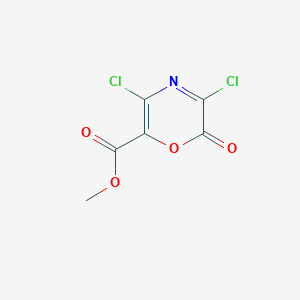
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)



